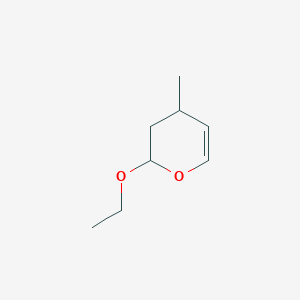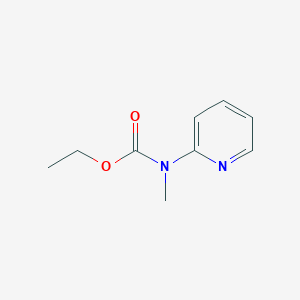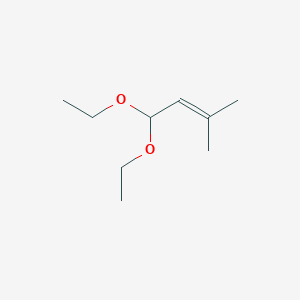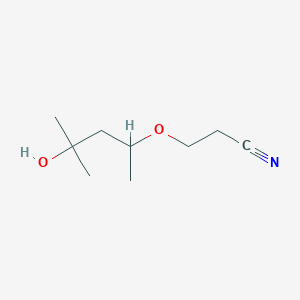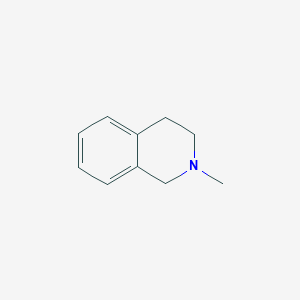
2-メチル-1,2,3,4-テトラヒドロイソキノリン
概要
説明
2-Methyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine with the chemical formula C10H13N. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities.
科学的研究の応用
2-Methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
作用機序
Target of Action
Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been shown to interact with various targets in the brain . These targets are likely to be similar for 2-MeTIQ, given the structural similarity between the two compounds.
Mode of Action
1metiq, a derivative of tetrahydroisoquinoline (tiq), has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
Tiqs, including 1metiq, are known to be formed as condensation products of biogenic amines (ie, phenylethylamines and catecholamines) with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction . This suggests that 2-MeTIQ may also be involved in similar biochemical pathways.
Pharmacokinetics
The concentrations of endogenous tiqs, such as 1metiq, have been observed to elevate due to prolonged ethanol intake . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of 2-MeTIQ may be influenced by factors such as the duration of intake and associated dietary constituents .
Result of Action
1metiq has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests that 2-MeTIQ may have similar effects.
Action Environment
The action, efficacy, and stability of 2-MeTIQ may be influenced by various environmental factors. For instance, the elevations of endogenous TIQs’ concentrations, due to prolonged ethanol intake, could depend on a number of factors including the brain region analysed, the duration of intake, and even on the associated dietary constituents .
生化学分析
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, thereby increasing the levels of neurotransmitters such as dopamine and serotonin . This interaction is significant as it suggests potential antidepressant and neuroprotective effects. Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline interacts with dopamine receptors, influencing dopaminergic signaling pathways .
Cellular Effects
The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-Methyl-1,2,3,4-tetrahydroisoquinoline enhances the expression of neuroprotective genes and reduces oxidative stress . This compound also modulates the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-Methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to and inhibits MAO, leading to increased levels of monoamines . This inhibition is achieved through competitive binding at the enzyme’s active site. Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline can activate dopamine receptors, thereby modulating dopaminergic signaling . These interactions result in changes in gene expression, particularly those genes involved in neuroprotection and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to 2-Methyl-1,2,3,4-tetrahydroisoquinoline can lead to sustained neuroprotective effects, including reduced neuronal apoptosis and enhanced cell survival . Prolonged exposure may also result in adaptive changes in cellular function, such as altered neurotransmitter levels .
Dosage Effects in Animal Models
The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low to moderate doses, the compound exhibits neuroprotective and antidepressant-like effects . At high doses, it can induce neurotoxicity, characterized by damage to dopaminergic neurons and altered motor function . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Methyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 . The compound can also undergo oxidative deamination by MAO, resulting in the formation of various metabolites . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 2-Methyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 2-Methyl-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, the compound can accumulate in mitochondria, influencing mitochondrial function and oxidative stress responses . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
One of the earliest methods for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives, including 2-Methyl-1,2,3,4-tetrahydroisoquinoline, was described by Pictet and Spengler in 1911. This method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielding the desired product in 40% yield . Later modifications of this method replaced dimethoxymethane with aldehydes to produce substituted tetrahydroisoquinolines .
Industrial Production Methods
Industrial production methods for 2-Methyl-1,2,3,4-tetrahydroisoquinoline typically involve catalytic hydrogenation of isoquinoline derivatives. For example, a method involving the use of a palladium-platinum catalyst on carbon has been described, where the catalyst is prepared by dissolving palladium chloride and hexachloroplatinic acid in deionized water, followed by reduction with sodium borohydride .
化学反応の分析
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atom .
類似化合物との比較
2-Methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl group at the 2-position.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group at the nitrogen atom.
2,3-Dihydro-1H-isoquinoline: A partially saturated derivative of isoquinoline.
The uniqueness of 2-Methyl-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
特性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXSVGVQGFPNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53112-33-7 (hydrochloride) | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00167086 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612-65-3 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide](/img/structure/B154451.png)
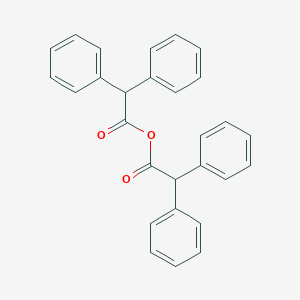
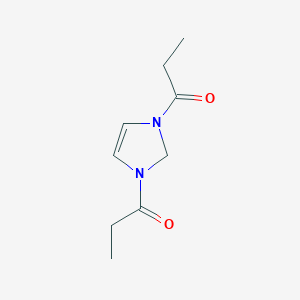
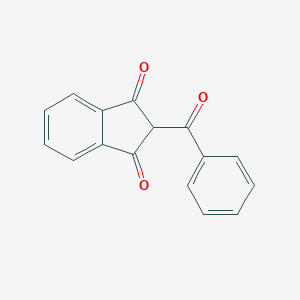


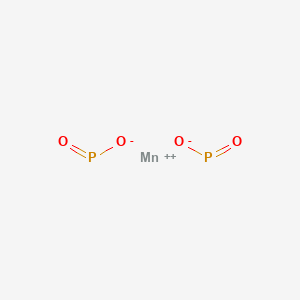

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
